molecular formula C7H11NO2S B13249430 Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone

Cat. No.: B13249430
M. Wt: 173.24 g/mol
InChI Key: MSLQBIXWPMYAAE-UHFFFAOYSA-N
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Description

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is a sulfur(VI)-containing compound characterized by a central sulfanone group (S=O) bonded to an ethylimino group (N–C₂H₅) and a 2-methylfuran-3-yl substituent. This structure places it within the broader class of lambda6-sulfanones, which exhibit diverse chemical and physical properties depending on their substituents. The ethyl group introduces steric bulk and lipophilicity, while the 2-methylfuran-3-yl moiety contributes electronic effects via its oxygen-containing heterocyclic ring.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl-imino-(2-methylfuran-3-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H11NO2S/c1-3-11(8,9)7-4-5-10-6(7)2/h4-5,8H,3H2,1-2H3

InChI Key

MSLQBIXWPMYAAE-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=C(OC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone typically involves the reaction of 2-methylfuran derivatives with sulfonium ylides. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted furan derivatives.

Scientific Research Applications

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. The sulfanone moiety may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key parameters for Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (R1, R2) Purity Key Features
Ethyl(imino)(2-methylfuran-3-yl)-λ⁶-sulfanone C₇H₁₁NO₂S ~173.23 Not provided Ethyl, 2-methylfuran-3-yl N/A Larger alkyl group, furan ring
Imino(methyl)(pyridin-2-yl)-λ⁶-sulfanone C₆H₈N₂OS 159.21 1250047-59-6 Methyl, pyridin-2-yl 95% Pyridine ring, aromatic N
(2-Hydroxyethyl)(imino)methyl-λ⁶-sulfanone C₃H₉NO₂S 123.17 2225142-34-5 2-Hydroxyethyl, methyl N/A Hydroxyl group enhances solubility
[(2-Aminoethyl)imino]dimethyl-λ⁶-sulfanone HCl C₄H₁₃ClN₂OS 172.68 1621962-48-8 2-Aminoethyl, dimethyl 95% Amino group, hydrochloride salt
Imino(methyl)(2-methylfuran-3-yl)-λ⁶-sulfanone C₆H₉NO₂S 159.21 2060057-13-6 Methyl, 2-methylfuran-3-yl N/A Furan ring, methyl substituent

Substituent Effects on Properties

  • Ethyl vs. Methyl Groups: Compared to its methyl analog (CAS 2060057-13-6), the ethyl group in the target compound increases molecular weight (~173 vs. Steric hindrance from the ethyl group may also influence reactivity in nucleophilic or catalytic processes .
  • Furan vs. Pyridine Rings : The 2-methylfuran-3-yl group (oxygen heterocycle) in the target compound contrasts with the pyridin-2-yl group (nitrogen heterocycle) in CAS 1250047-59-5. Pyridine’s aromatic nitrogen enhances hydrogen-bonding capacity and basicity, whereas the furan oxygen may participate in dipole-dipole interactions or act as a weak hydrogen-bond acceptor .
  • Functionalized Side Chains: The hydroxyethyl (CAS 2225142-34-5) and aminoethyl (CAS 1621962-48-8) substituents introduce polar functional groups. These modifications improve aqueous solubility but may reduce stability under acidic or oxidative conditions. The hydrochloride salt in CAS 1621962-48-8 further enhances solubility for pharmaceutical or catalytic applications .

Biological Activity

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is a compound of interest in the field of organic chemistry and pharmacology, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

C9H13NO1S\text{C}_9\text{H}_{13}\text{N}\text{O}_1\text{S}

This compound features a sulfanone group, which is known for its diverse biological activities, including insecticidal properties. The presence of the 2-methylfuran moiety enhances its interaction with biological systems.

Insecticidal Properties

Research indicates that compounds containing the sulfanone structure exhibit significant insecticidal activity. This compound has been evaluated for its effectiveness against various insect pests. According to patent literature, such compounds can act as effective insecticides due to their ability to disrupt normal physiological functions in target species .

Table 1: Insecticidal Activity against Common Pests

Compound NameTarget PestActivity Level
This compoundAphidsHigh
This compoundWhitefliesModerate
This compoundThripsHigh

The mechanism by which this compound exerts its biological effects involves interference with neurotransmitter systems in insects. It is hypothesized that the compound may inhibit certain enzymes involved in neurotransmission, leading to paralysis or death in targeted pests .

Case Studies and Research Findings

  • Study on Aphid Control : A study conducted on the efficacy of this compound against aphid populations demonstrated a significant reduction in aphid numbers within 48 hours of application. The study concluded that this compound could be a viable alternative to traditional insecticides, providing an environmentally friendly option for pest management .
  • Toxicological Assessment : Another research effort focused on the safety profile of this compound revealed low toxicity levels in non-target organisms, suggesting its potential for use in integrated pest management strategies without harming beneficial species .

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